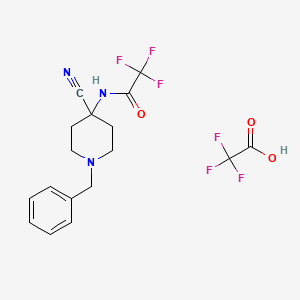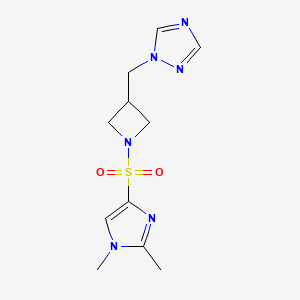
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is similar to the one you’re asking about. It has a molecular weight of 315.42 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is 1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22) . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Occurrence and Control of Nitrogenous Disinfection By-products
Nitrogenous disinfection by-products (N-DBPs), like nitrosamines, cyanogen halides, and haloacetamides, pose significant health risks due to their high genotoxicity and cytotoxicity. The presence of N-DBPs in drinking water is likely to increase with water sources impacted by wastewater and algae. Shifts from chlorination to chloramination, aimed at reducing regulated DBPs such as trihalomethanes (THMs) and haloacetic acids (HAAs), can increase certain N-DBPs. This underscores the importance of understanding and controlling N-DBP formation in water treatment processes (Bond et al., 2011).
Degradation Processes of Nitisinone and Its By-products
The study on nitisinone, a compound somewhat similar in complexity to the query compound, shows its stability varies with pH, and degradation products were identified under different conditions. This research contributes to a better understanding of stability and degradation pathways, which is crucial for assessing the environmental and health impacts of chemical compounds (Barchańska et al., 2019).
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid (TfOH) is used in various organic synthesis reactions, such as electrophilic aromatic substitution, carbon–carbon and carbon–heteroatom bond formation, and more. Its high protonating power and low nucleophilicity enable generating cationic species from organic molecules for new compound synthesis. This highlights the potential for the query compound to be used in advanced organic synthesis and modification reactions (Kazakova & Vasilyev, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O.C2HF3O2/c16-15(17,18)13(22)20-14(11-19)6-8-21(9-7-14)10-12-4-2-1-3-5-12;3-2(4,5)1(6)7/h1-5H,6-10H2,(H,20,22);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPKIBJMTWOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F6N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-4-cyanopiperidin-4-yl)-2,2,2-trifluoroacetamide; trifluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2654482.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)
![N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2654486.png)


![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl propionate](/img/structure/B2654490.png)
![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)
![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2654496.png)

![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)

